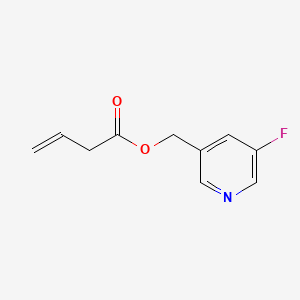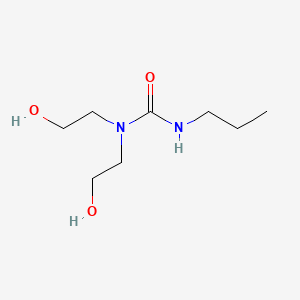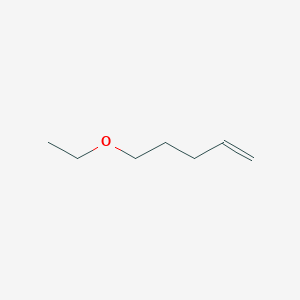
5-Ethoxypent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxypent-1-ene: is an organic compound with the molecular formula C7H14O . It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the fifth carbon of a pentene chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypent-1-ene can be achieved through various methods. One common approach involves the reaction of 1-bromo-4-pentene with sodium ethoxide. This reaction typically occurs under reflux conditions in an anhydrous solvent such as ethanol. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the ethoxide ion, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: 5-Ethoxypent-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon (Pd/C) can yield 5-ethoxypentane.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with hydrogen bromide (HBr) can replace the ethoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Hydrogen bromide (HBr)
Major Products Formed:
Oxidation: 5-ethoxypentanal or 5-ethoxypentanoic acid
Reduction: 5-ethoxypentane
Substitution: 5-bromopent-1-ene
科学的研究の応用
Chemistry: 5-Ethoxypent-1-ene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of alkenes on biological systems
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can also be employed as a solvent or as a starting material for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Ethoxypent-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved would vary depending on the specific reaction or application.
類似化合物との比較
1-Pentene: A simple alkene with a similar carbon chain but without the ethoxy group.
3-Ethyl-1-pentene: Another alkene with a different substitution pattern on the carbon chain.
Uniqueness: 5-Ethoxypent-1-ene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to other alkenes. This functional group allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
15193-19-8 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
5-ethoxypent-1-ene |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h3H,1,4-7H2,2H3 |
InChIキー |
KWZBAFGZAURKIN-UHFFFAOYSA-N |
正規SMILES |
CCOCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


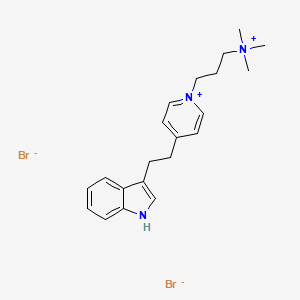
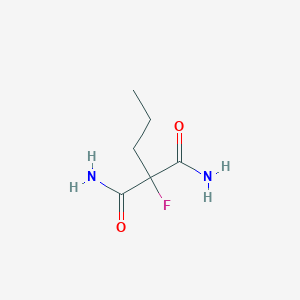

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
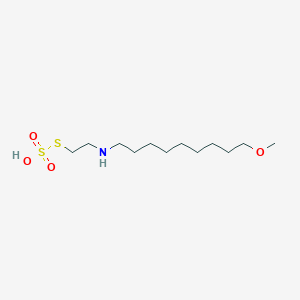
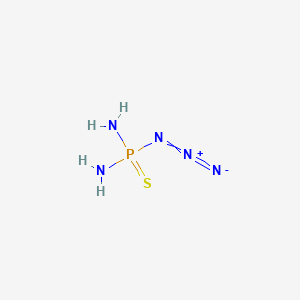
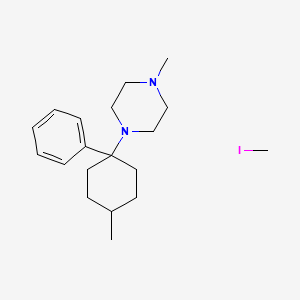

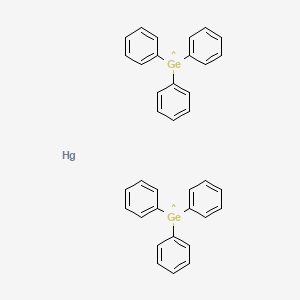
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

